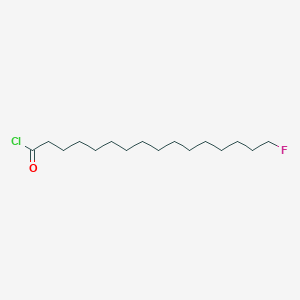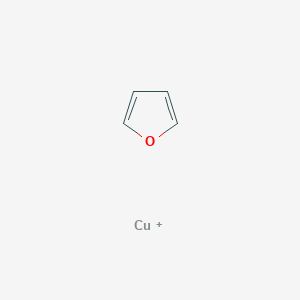![molecular formula C15H15N3O3 B14242306 N-Benzyl-N'-[(2-nitrophenyl)methyl]urea CAS No. 188911-50-4](/img/structure/B14242306.png)
N-Benzyl-N'-[(2-nitrophenyl)methyl]urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is a chemical compound belonging to the class of N-substituted ureas. These compounds are known for their diverse chemical and biological properties, making them valuable in various industrial and research applications. The structure of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea consists of a benzyl group attached to one nitrogen atom and a 2-nitrophenylmethyl group attached to the other nitrogen atom of the urea moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea can be achieved through the nucleophilic addition of benzylamine to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields of the desired product. The reaction conditions typically involve mild temperatures and simple filtration or extraction procedures to purify the product.
Industrial Production Methods
In industrial settings, the production of N-substituted ureas, including N-Benzyl-N’-[(2-nitrophenyl)methyl]urea, often involves the reaction of isocyanates or carbamoyl chlorides with amines . The isocyanates or carbamoyl chlorides can be generated by reacting the corresponding amines with phosgene, although this method is less environmentally friendly and poses safety concerns .
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or amino group.
Reduction: Formation of N-Benzyl-N’-[(2-aminophenyl)methyl]urea.
Substitution: Formation of various N-substituted derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of N-Benzyl-N’-[(2-nitrophenyl)methyl]urea involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The nitro group can undergo reduction to form an amino group, which can further interact with biological molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyl-N’-[(2-aminophenyl)methyl]urea: Similar structure but with an amino group instead of a nitro group.
N-Benzyl-N’-[(2-methylphenyl)methyl]urea: Similar structure but with a methyl group instead of a nitro group.
N-Benzyl-N’-[(2-chlorophenyl)methyl]urea: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
N-Benzyl-N’-[(2-nitrophenyl)methyl]urea is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological properties. The nitro group can undergo various transformations, making this compound versatile for different applications in research and industry.
Propiedades
Número CAS |
188911-50-4 |
|---|---|
Fórmula molecular |
C15H15N3O3 |
Peso molecular |
285.30 g/mol |
Nombre IUPAC |
1-benzyl-3-[(2-nitrophenyl)methyl]urea |
InChI |
InChI=1S/C15H15N3O3/c19-15(16-10-12-6-2-1-3-7-12)17-11-13-8-4-5-9-14(13)18(20)21/h1-9H,10-11H2,(H2,16,17,19) |
Clave InChI |
IAZPBCJVNLDDIU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CNC(=O)NCC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


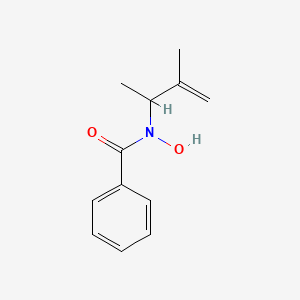

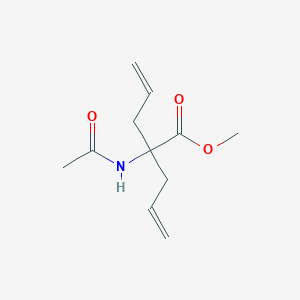
![Pyridine, 2-[2-[2-chloro-5-(methylthio)phenyl]-4-oxazolyl]-](/img/structure/B14242234.png)
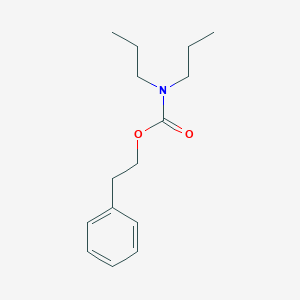

![2-[1-(4-Nitrophenyl)-5-phenyl-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B14242260.png)
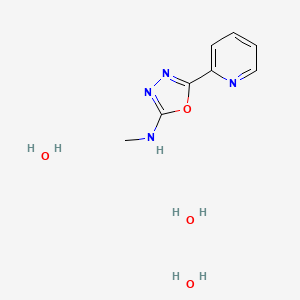

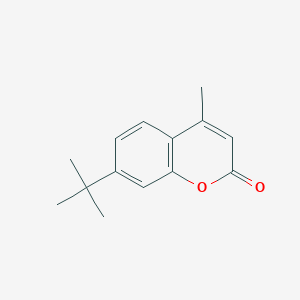
![2-[[[(1R)-1-phenylethyl]amino]methyl]cyclohexan-1-one;hydrochloride](/img/structure/B14242288.png)
![(2S)-5-Ethoxy-5-oxo-2-[(triphenylmethyl)amino]pentanoate](/img/structure/B14242298.png)
